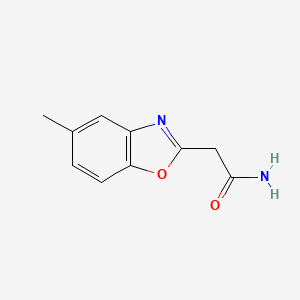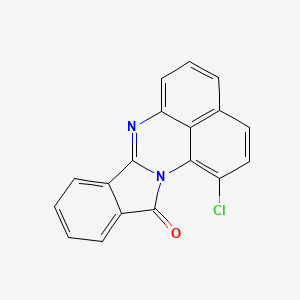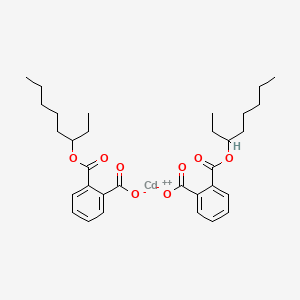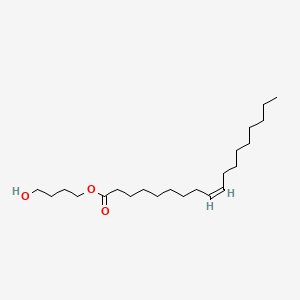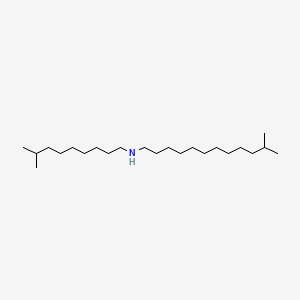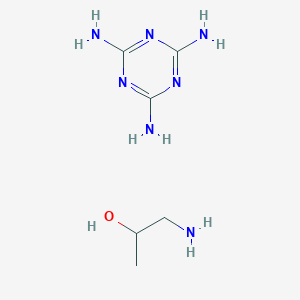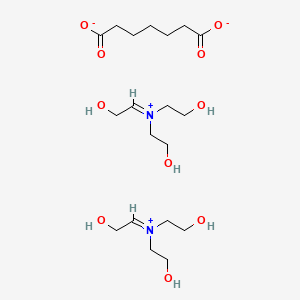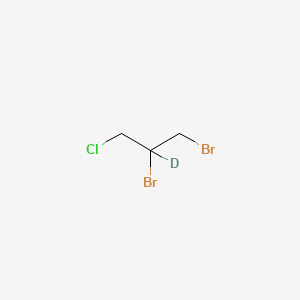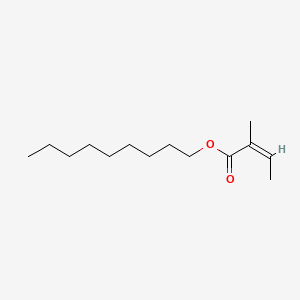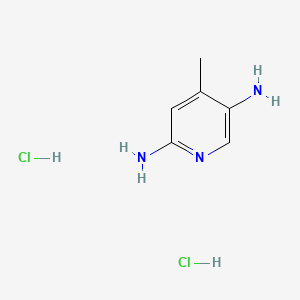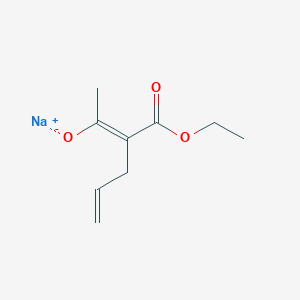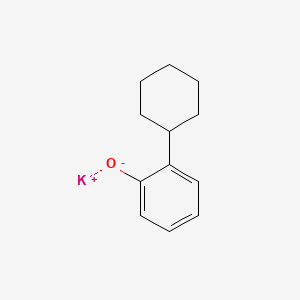
Potassium 2-cyclohexylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-cyclohexylphenolate is an organic compound with the molecular formula C12H15KO It is a potassium salt of 2-cyclohexylphenol, characterized by the presence of a cyclohexyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 2-cyclohexylphenolate can be synthesized through the reaction of 2-cyclohexylphenol with potassium hydroxide. The reaction typically involves dissolving 2-cyclohexylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-cyclohexylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexylphenol derivatives.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
Potassium 2-cyclohexylphenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which potassium 2-cyclohexylphenolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolate ion can act as a nucleophile, participating in various biochemical pathways. The cyclohexyl group may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Potassium phenolate: Lacks the cyclohexyl group, resulting in different chemical properties.
Potassium 4-tert-butylphenolate: Contains a tert-butyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.
Uniqueness: Potassium 2-cyclohexylphenolate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it suitable for specific applications where other phenolates may not be as effective.
Eigenschaften
CAS-Nummer |
56705-75-0 |
|---|---|
Molekularformel |
C12H15KO |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
potassium;2-cyclohexylphenolate |
InChI |
InChI=1S/C12H16O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7H2;/q;+1/p-1 |
InChI-Schlüssel |
SNPSNYDZHXRPAG-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC=C2[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


